Methacrifos

Description

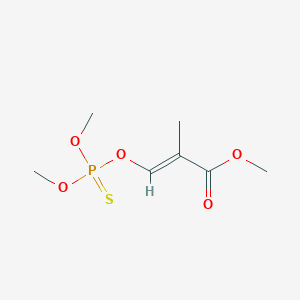

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAHCMPOMKHKEU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=COP(=S)(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\OP(=S)(OC)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058144 | |

| Record name | Methacrifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62610-77-9 | |

| Record name | trans-Methacrifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62610-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrifos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062610779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacrifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-((dimethoxyphosphinothioyl)oxy)-2-methyl-, methyl ester, (E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRIFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJE7U43O5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Methacrifos Action and Biochemical Interactions

Cholinesterase Inhibition: Detailed Enzymatic Kinetics and Binding Affinities

The fundamental molecular mechanism of Methacrifos involves the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to the disruption of normal nerve impulse transmission. smolecule.comherts.ac.uk

Acetylcholinesterase (AChE) Inhibition Dynamics

Acetylcholinesterase (AChE) is an enzyme crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. epa.govsafeworkaustralia.gov.au this compound, like other organophosphates, inhibits AChE by phosphorylating the serine hydroxyl group located at the enzyme's active site. safeworkaustralia.gov.auscielo.br This phosphorylation forms a stable covalent bond with the enzyme, leading to its inactivation. safeworkaustralia.gov.au The rate of this phosphorylation is characterized by the bimolecular inhibitory rate constant (k_i), a critical parameter in understanding an inhibitor's potency. safeworkaustralia.gov.au Over time, the phosphorylated enzyme may undergo a process known as "aging," where an alkyl or alkoxy group is lost, resulting in an even more stable and irreversible bond, making the enzyme resistant to reactivation. safeworkaustralia.gov.au

While this compound is confirmed to be an AChE inhibitor, specific quantitative enzymatic kinetic data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, for this compound itself on AChE were not found in the available literature. These values are typically determined through in vitro studies and provide crucial insights into the compound's potency and binding affinity to the enzyme. accustandard.comepa.gov

Butyrylcholinesterase (BChE) Interactions

Neurotoxicological Pathways in Target Organisms

The primary neurotoxicological pathway of this compound in target organisms is a direct consequence of its cholinesterase inhibition. When AChE is inhibited, acetylcholine (ACh) accumulates in the synaptic clefts of the central and peripheral nervous systems. epa.govsafeworkaustralia.gov.auscielo.br This excessive accumulation of ACh leads to the continuous overstimulation of both muscarinic and nicotinic cholinergic receptors on postsynaptic cells. epa.govsafeworkaustralia.gov.au

In insects, which possess a predominantly cholinergic nervous system, this overstimulation results in a cascade of neurological dysfunctions, including uncontrolled nerve firing, tremors, incoordination, hyperactivity, and ultimately paralysis and death. smolecule.com In mammals, similar effects manifest as a "cholinergic crisis," characterized by signs such as muscle fasciculations, muscle weakness, parasympathomimetic effects (e.g., increased secretions), and central nervous system (CNS) effects like sensory and behavioral disturbances, incoordination, and respiratory depression. epa.govsafeworkaustralia.gov.au Respiratory failure, often due to impairment of the diaphragm and thoracic skeletal muscles, is a common cause of death. epa.gov

Cellular and Subcellular Effects of this compound Exposure

At the cellular and subcellular levels, the inhibition of AChE by this compound leads to a sustained presence of acetylcholine in the synaptic space, preventing the normal repolarization of postsynaptic membranes. This continuous binding of ACh to its receptors disrupts the precise control of nerve impulse transmission from nerve fibers to smooth and skeletal muscle cells, secretory cells, and autonomic ganglia, as well as within the central nervous system. epa.govsafeworkaustralia.gov.au The ion channels associated with nicotinic acetylcholine receptors remain in an open conformation, allowing a continuous influx of sodium ions, leading to membrane depolarization and sustained neuronal firing.

Beyond direct cholinesterase inhibition, some research indicates that organophosphates may exert neurotoxic effects through additional, non-cholinergic mechanisms, particularly with chronic or low-level exposures. These alternative pathways and their exact molecular targets are still areas of active research. scielo.br However, the primary and most well-documented cellular effect of this compound, as an OP, remains the disruption of cholinergic neurotransmission.

Comparative Analysis of Mechanism of Action with Other Organophosphates

This compound belongs to the broad class of organophosphate insecticides, all of which share the common fundamental mechanism of inhibiting cholinesterase enzymes. epa.govsafeworkaustralia.gov.au This shared mechanism means that exposure to multiple OPs can lead to additive toxicity. epa.gov

In contrast to organophosphates, another class of insecticides, carbamates, also inhibit AChE. However, the binding of carbamates to AChE is generally reversible, and the enzyme can reactivate more quickly compared to OP-inhibited AChE. This difference in the reversibility of inhibition often translates to a faster recovery from carbamate (B1207046) poisoning compared to OP poisoning.

While OPs share a common primary mechanism, their specific chemical structures lead to variations in their potency, rates of absorption, metabolism, and "aging" of the inhibited enzyme, contributing to the wide range of toxicities observed within the class. epa.govsafeworkaustralia.gov.au

Environmental Fate and Biotransformation of Methacrifos

Metabolite Identification and Characterization in Environmental Matrices

The degradation of Methacrifos leads to the formation of several metabolites, the identification and characterization of which provide insights into its environmental behavior.

Structural Elucidation of Primary Degradation Products

In stored wheat grain, the majority of the organosoluble radioactivity attributed to this compound was initially present as the parent compound. nih.gov Notably, the this compound oxon, a common oxidative metabolite for some organophosphates, was not detected in grain. nih.gov Instead, mono- and di-demethylated this compound derivatives were identified as primary degradation products. nih.gov Their structural elucidation was confirmed through ethylation, followed by methylation with deuterated diazomethane (B1218177) (CD2N2) and subsequent Gas Chromatography-Mass Spectrometry (GCMS analysis). nih.gov

Studies in mammalian systems (rats) have also identified specific metabolites. One significant urinary metabolite, representing 12% of the administered dose, was isolated and identified as N-acetyl-S-(2-methoxycarbonylprop-1-enyl)cysteine. nih.gov Another urinary and faecal metabolite, accounting for approximately 4% of the dose, was characterized as likely being the monodemethylated phosphoric acid derivative of this compound. nih.gov The continuous evolution of ¹⁴CO₂ during experiments further suggests that this compound and its degradation products can be metabolized, eventually leading to mineralization. nih.gov The observed decrease in the insecticidal protective effect of this compound is directly correlated with the reduction in the amount of the unchanged parent compound, indicating that these degradation products are less toxic to insects than this compound itself. nih.gov

Toxicological Assessment of this compound Metabolites via In Silico Methods

In silico methods, which involve computational models, are increasingly employed for the toxicological assessment of chemical compounds, including pesticide metabolites. A study focusing on the hypothetical partial degradation products of this compound, among other pesticides, utilized the ProTox-II online platform for toxicological calculations. This approach allows for the prediction of various toxicological endpoints, including Lethal Dose 50 (LD50), toxicity class, organ and endpoint toxicities, and interactions with Tox21-Nuclear receptor signaling and stress response pathways.

The hypothetical degradation products were generated by simulating the breakage of various chemical bonds within the this compound molecule, such as C-C, C-O, C-N, C-S, C-P, P-O, P-S, or N-S bonds. The assessment revealed that, in general, the hypothesized degradation chemicals exhibited a lower toxicity class compared to the parent this compound, although they were not classified as non-toxic (Class 6, LD50 > 5000 mg/kg). For instance, some hypothetical this compound degradation products (e.g., M2 in the study) were assigned a toxicity class of 5, indicating that they "may be harmful if swallowed" (LD50 less than 5000 mg/kg).

However, the in silico assessment also indicated that certain hypothetical degradation products of this compound (e.g., M3) could potentially cause more liver damage (hepatotoxicity) compared to the parent compound. Furthermore, the study suggested an increase in mutagenicity for the degradation products compared to the parent this compound. These findings underscore the importance of evaluating the toxicological profiles of metabolites, as their hazard characteristics may differ from the parent compound.

Terrestrial and Aquatic Dissipation Studies

Field Dissipation Studies and Environmental Half-Life Determinations

This compound is predominantly used as a grain protectant. nih.gov Its dissipation in stored grains is primarily influenced by time and temperature. nih.gov Higher temperatures generally lead to faster dissipation rates. nih.gov Field dissipation studies quantify the rate at which a pesticide's active ingredient and its major degradates decrease in concentration over time in environmental compartments. The half-life (DT₅₀ or RL₅₀) is a key parameter derived from these studies, representing the time required for half of the applied substance to degrade or dissipate.

Several studies have determined the half-life of this compound in various stored commodities under different conditions:

| Commodity | Storage Conditions (Moisture, Temp.) | Half-Life (days) | Reference |

| Wheat grain | 10.2% moisture, 26°C | 105 | nih.gov |

| Barley grain | 12.9% moisture, 26°C | 44 | nih.gov |

| Maize grain | 12.8% moisture, 26°C | 100 | nih.gov |

| Sunflower seed | 7.2% moisture, 26°C | 90 | nih.gov |

| Wheat | 32°C | 70 | nih.gov |

| Oats | 32°C | 60 | nih.gov |

| Maize | 32°C | 85 | nih.gov |

| Peanuts | 32°C | 55 | nih.gov |

| Soybeans | 32°C | 100 | nih.gov |

In a large-scale trial in Switzerland, 80 tons of maize kernels (14.5% moisture) treated with 10 mg/kg this compound showed a dissipation from an initial residue of 7.8 mg/kg at 6 days post-treatment to 0.4-0.7 mg/kg after 376 days, with silo temperatures ranging from 9°C to 27°C. nih.gov Small-scale trials on rice in Australia also demonstrated dissipation, with brown rice residues decreasing from 9.1 mg/kg to 3.9 mg/kg after 24 weeks (stored at 13-26°C, ~14.2% moisture), and polished rice from 7.9 mg/kg to 4.4 mg/kg over the same period (stored at 13-26°C, ~14.4% moisture). nih.gov These studies consistently indicated that the dissipation rate of this compound was independent of the application rate. nih.gov

Ecotoxicological Research on Methacrifos and Non Target Organism Impacts

Aquatic Ecotoxicology

The assessment of aquatic toxicity is a fundamental component of environmental hazard and risk assessment for chemicals, including pesticides. This involves evaluating effects on organisms representing different trophic levels, such as primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish). Acute toxicity is typically determined by short-term exposure, yielding LC₅₀ (Lethal Concentration 50%) or EC₅₀ (Effect Concentration 50%) values, while chronic toxicity involves longer-term exposure to determine No Observed Effect Concentration (NOEC) values uni.lu.

Toxicity to Fish and Aquatic Invertebrates

Research findings indicate that Methacrifos exhibits acute toxicity to certain freshwater fish species. For temperate freshwater fish, specifically Oncorhynchus mykiss (rainbow trout), an acute 96-hour LC₅₀ value has been reported. pic.int

Table 1: Acute Toxicity of this compound to Temperate Freshwater Fish

| Organism (Species) | Endpoint | Value (mg l⁻¹) | Temperature (°C) | Source |

| Oncorhynchus mykiss | Acute 96-hour LC₅₀ | 0.4 | 14 | U.S. EPA ECOTOX database pic.int |

Bioaccumulation and Biotransformation in Aquatic Food Webs

Bioaccumulation refers to the uptake and accumulation of substances in an organism from all exposure routes (e.g., water, food, air), while bioconcentration specifically refers to uptake from water. Biomagnification describes the increasing concentration of substances at successive trophic levels within a food web. These processes are critical because they regulate the accumulation of chemicals and determine the internal dose that can lead to toxic effects. herts.ac.uk

While bioaccumulation itself is not inherently an adverse effect, it can lead to an increased body burden, potentially causing toxic effects through direct or indirect exposure. Substances characterized by high persistence, toxicity, negligible metabolism, and a log Kow between 5 and 8 are often a concern for bioaccumulation when widely dispersed in the environment. herts.ac.uk

Terrestrial Ecotoxicology

Terrestrial ecotoxicology assesses the effects of chemicals on organisms living in soil and terrestrial environments, including invertebrates, birds, and microorganisms, which are vital for ecosystem health and functioning.

Effects on Terrestrial Invertebrates, Including Beneficial Insects

Terrestrial invertebrates, including beneficial insects such as parasitic wasps, predatory mites, ground beetles, ladybirds, and lacewings, play crucial roles in ecosystem services like pest control and pollination. The impact of pesticides on these non-target organisms is a significant area of ecotoxicological concern.

Avian Toxicity Assessments

Avian toxicity assessments evaluate the potential harm of chemicals to bird populations, which can be exposed through direct contact, ingestion of contaminated food or water, or consumption of contaminated prey. These assessments are important for understanding the broader ecological impact of pesticides.

Impacts on Soil Microorganisms and Ecosystem Processes

Soil microorganisms are indispensable for the functioning and resilience of terrestrial ecosystems, contributing significantly to vital processes such as organic matter decomposition, nutrient cycling (e.g., carbon, nitrogen, phosphorus, sulfur), and plant growth promotion. Pesticides, while targeting pests, can inadvertently harm these non-target soil microorganisms, potentially disrupting critical ecosystem functions.

The evaluation of pesticide impacts on soil microorganisms often involves assessing changes in microbial biomass, community structure (e.g., through DNA analysis), and activity (e.g., soil respiration, enzymatic activities like urease or β-glucosidase).

Analytical Methodologies and Residue Science of Methacrifos

Sample Preparation and Extraction Techniques for Diverse Matrices

Sample preparation is a critical initial step in the analysis of Methacrifos residues, aiming to isolate the analyte from complex matrices while minimizing interferences and concentrating the target compound fssai.gov.inmdpi.com. The choice of extraction technique often depends on the matrix and the desired sensitivity.

Common extraction solvents for this compound residues include methanol (B129727) or acetone (B3395972) for stored products, and acetonitrile (B52724) or acetone for animal-derived matrices such as meat, poultry, eggs, and milk inchem.org. For more complex matrices, acetonitrile is frequently employed, especially in conjunction with the QuEChERS method nih.govlabrulez.comnih.gov. In some microwave-assisted extraction protocols, a mixture of acetone-hexane (1:1) has been utilized brjac.com.br.

Prior to extraction, samples typically undergo homogenization to ensure a representative subsample and facilitate efficient analyte recovery. This often involves grinding or reducing the particle size to pass through a 1 mm sieve fssai.gov.inbrjac.com.br.

This compound residue analysis has been applied to a variety of matrices, including stored agricultural products like grains and flour, animal products such as meat, poultry, eggs, and milk, as well as fruits, vegetables, wheat, red ginseng, black pepper, shrimp, herbs, and water samples mdpi.cominchem.orgnih.govlabrulez.comnih.govbrjac.com.brnih.govlcms.czhtslabs.comthermofisher.comthermofisher.comresearchgate.netmdpi.com.

Solid-Phase Extraction (SPE) Applications

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and clean-up of organophosphorus pesticides (OPPs), including this compound, from diverse matrices mdpi.comgcms.cz. Dispersive Solid-Phase Extraction (dSPE) is a common variant, frequently integrated as a clean-up step following initial solvent extraction, particularly within the QuEChERS methodology fssai.gov.innih.govlabrulez.comnih.govlcms.czhtslabs.comresearchgate.net.

Various sorbents are employed in dSPE to selectively remove matrix interferences. Primary secondary amine (PSA) sorbents are effective in removing polar matrix components such as organic acids, certain polar pigments, and sugars fssai.gov.inresearchgate.net. C18 sorbents are used to address non-polar interferences like lipids lcms.cz. Anhydrous magnesium sulfate (B86663) (MgSO4) is commonly added to remove residual water from the extract labrulez.comlcms.czresearchgate.net. Graphitized carbon black (GCB) is another sorbent used for removing pigments and sterols, although its use requires careful consideration as it can lead to the loss of planar compounds lcms.czthermofisher.com.

While specific SPE methods solely for this compound are not widely detailed, it is generally encompassed within multi-residue methods for organophosphorus pesticides. For instance, sol-gel hybrid sorbents have been developed for preconcentration of OPPs from food and water samples prior to GC-MS analysis, demonstrating good limits of detection and recoveries mdpi.com.

Matrix Effects and Clean-up Procedures

Matrix effects are a significant challenge in pesticide residue analysis, where co-extracted compounds from the sample matrix can either suppress or enhance the chromatographic signal of the analyte, leading to inaccurate quantification nih.govresearchgate.netresearchgate.net. This phenomenon is particularly pronounced in Gas Chromatography-Mass Spectrometry (GC-MS) analysis nih.gov. The severity of matrix effects is influenced by the physicochemical properties of the analytes, the type of matrix, and the analyte-to-matrix ratio nih.gov.

Effective clean-up procedures are essential to mitigate matrix effects by removing interfering compounds from the sample extract without compromising the recovery of the target analytes nih.govlcms.czresearchgate.net.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted approach for the combined extraction and clean-up of pesticide residues in fruits and vegetables nih.govlabrulez.comnih.govthermofisher.commdpi.comresearchgate.netthermofisher.com. This method typically involves an initial extraction with acetonitrile, followed by a salting-out step to induce phase separation, and a subsequent clean-up using dSPE nih.govnih.gov. While QuEChERS is convenient, dSPE is considered a "soft" purification technique, removing only a portion of the matrix, which can still contribute to matrix effects nih.gov.

Other clean-up strategies include column chromatography utilizing sorbents like sodium sulfate, aluminum oxide, and Florisil nih.gov. Microwave-assisted extraction protocols may also incorporate subsequent filtration and concentration steps, with optional purification methods as outlined by EPA guidelines (e.g., EPA 3610, 3620, 3630, 3640, 3660) brjac.com.br.

To compensate for observed matrix effects, matrix-matched calibration is a common and effective strategy, where calibration standards are prepared in blank matrix extracts rather than pure solvent nih.govnih.govthermofisher.comresearchgate.net. While additional clean-up steps can reduce matrix interferences, they may also lead to lower analyte recovery and increased analysis costs nih.gov. In some cases, mathematical correction for recovery can be applied to address bias from both matrix effects and other losses during the analytical process nih.gov.

Chromatographic and Spectrometric Quantification Methods

Chromatographic and spectrometric methods form the backbone of this compound residue quantification, offering the necessary separation, detection, and identification capabilities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary separation techniques, often coupled with highly sensitive and selective detectors, particularly mass spectrometry (MS) nih.govresearchgate.netiaea.org. The increasing application of mass spectrometry, especially tandem mass spectrometry (GC-MS/MS and LC-MS/MS), provides enhanced selectivity and sensitivity for multi-residue analysis researchgate.netiaea.org.

Gas Chromatography (GC) with Selective Detectors (e.g., Phosphorous-Specific Thermionic Detector)

Gas Chromatography (GC) is a well-established technique for the analysis of this compound, particularly suitable for its relatively volatile nature inchem.orgmdpi.comshimadzu.com. This compound residues in stored products have been analyzed using Gas-Liquid Chromatography (GLC) inchem.org.

For the detection of this compound, as an organophosphorus compound, selective detectors are highly advantageous:

Phosphorus-Specific Thermionic Detector (PTD) / Flame Thermionic Detector (FTD) / Nitrogen-Phosphorus Detector (NPD): These detectors are highly sensitive and selective for organic phosphorus compounds shimadzu.comwikipedia.org. The Nitrogen-Phosphorus Detector (NPD), also known as a Thermionic Specific Detector (TSD), can detect nitrogen and phosphorus with a sensitivity significantly greater than that for carbon wikipedia.org. It operates by detecting changes in current caused by the ionization of phosphorus-containing analytes in a flame enhanced by an alkali source (e.g., rubidium or cesium bead) shimadzu.comwikipedia.org.

Flame Photometric Detector (FPD): The FPD is another highly sensitive and selective detector for phosphorus-containing compounds researchgate.netepa.gov. Its principle involves measuring the light emitted at specific wavelengths when phosphorus compounds burn in a flame shimadzu.com. GC-FPD has been explicitly used for the analysis of this compound researchgate.net.

The limit of determination for this compound using GLC with a phosphorus-specific thermionic detector has been reported to be approximately 0.05 mg/kg in stored products and 0.01 mg/kg in matrices like meat, poultry, eggs, and milk inchem.org.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Multi-Residue Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful and widely adopted technique for the multi-residue analysis of pesticides, including this compound, in complex food matrices such as fruits, vegetables, wheat, and red ginseng nih.govlabrulez.comnih.govthermofisher.comthermofisher.comresearchgate.netmdpi.comrestek.com. This technique offers superior selectivity and sensitivity compared to single quadrupole GC-MS, particularly through the use of Multiple Reaction Monitoring (MRM) modes, which effectively mitigate matrix effects thermofisher.com.

GC-MS/MS systems can differentiate co-eluting peaks and provide detailed mass spectral information, enabling both quantitative analysis and confirmatory identification of compounds shimadzu.com. The QuEChERS method is frequently coupled with GC-MS/MS for efficient sample preparation, providing a streamlined workflow for high-throughput laboratories nih.govthermofisher.comthermofisher.commdpi.comthermofisher.com.

This compound is commonly included in multi-residue pesticide panels analyzed by GC-MS/MS thermofisher.comgcms.cz. Analytical conditions often involve capillary columns, such as an Agilent DB-1701 column (30 m long, 0.25 mm i.d., 0.25 µm film thickness), with specific temperature programs mdpi.com. Typical mass spectrometry parameters include an ion source temperature of 300 °C, a transition line temperature of 280 °C, and an ionization energy of 70 eV, with helium as the carrier gas mdpi.com.

This methodology allows for achieving low limits of quantification (LOQs), for example, as low as 0.005 mg/kg in wheat and ranging from 0.2 to 12.0 μg/kg in red ginseng, depending on the specific analyte and matrix thermofisher.commdpi.com. Validation of these methods is typically performed in accordance with international guidelines, such as those from SANTE thermofisher.comresearchgate.netthermofisher.com.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique employed for the separation, identification, and quantification of components in complex mixtures elgalabwater.comopenaccessjournals.com. While Gas Chromatography is often preferred for volatile and thermally stable compounds, HPLC is particularly valuable for analyzing non-volatile or thermally unstable molecules, making it complementary in pesticide residue analysis elgalabwater.com.

HPLC is widely applied in food production for identifying and quantifying pesticide residues, as well as preservatives and artificial flavorings/colorants openaccessjournals.comchromatographytoday.com. It can be coupled with mass spectrometry (LC-MS/MS) to enhance its capabilities for multi-residue pesticide analysis, providing high resolution, accuracy, and efficiency thermofisher.comresearchgate.netopenaccessjournals.com.

Typical HPLC systems utilize a mobile phase consisting of water and various organic solvents, such as methanol brjac.com.brelgalabwater.com. Reversed-phase HPLC (RP-HPLC) is a popular mode due to its speed, column stability, and broad applicability to a wide range of compounds news-medical.net. Although direct applications of HPLC specifically for this compound residues are not extensively detailed in the provided literature, its general utility in multi-residue pesticide analysis, especially for compounds that may be less amenable to GC, suggests its potential as a complementary or alternative quantification method within comprehensive residue monitoring programs.

Table 1: this compound Determination Limits by GLC with Phosphorus-Specific Thermionic Detector

| Matrix Type | Limit of Determination (mg/kg) inchem.org |

| Stored Products | 0.05 |

| Meat, Poultry | 0.01 |

| Eggs | 0.01 |

| Milk | 0.01 |

Method Validation Parameters: Accuracy, Precision, and Recovery Rates

The accurate and reliable determination of this compound residues in various matrices is crucial for regulatory compliance and food safety assessment. Analytical methods for this compound, particularly for its parent compound in stored products, typically employ Gas-Liquid Chromatography (GLC) with a phosphorus-specific thermionic detector following methanol extraction. inchem.org These methods, including those for total residue, are considered suitable or adaptable for regulatory purposes. inchem.org

Method validation is a critical step to ensure the reliability of analytical results. Key parameters assessed during validation include accuracy, precision, and recovery rates. Accuracy, which signifies the closeness of agreement between the measured value and the accepted true value, is commonly reported as the percentage recovery of a known amount of analyte added to a sample. ajpaonline.comeuropa.euchromatographyonline.com For a robust assessment of accuracy, it is recommended to perform a minimum of nine determinations across at least three concentration levels, for instance, three concentrations with three replicates each, covering the specified analytical range. europa.euchromatographyonline.com Acceptable recovery values for pesticide residue analysis generally fall within the range of 70–120%. thermofisher.com

Precision, on the other hand, quantifies the degree of scatter or closeness of agreement among a series of measurements obtained from multiple analyses of a homogeneous sample under prescribed conditions. europa.euchromatographyonline.com This parameter can be evaluated at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility. europa.euchromatographyonline.com A relative standard deviation (RSD) below 5% typically indicates acceptable method precision. researchgate.net In the context of pesticide residue analysis, an RSD of less than 20% is often an acceptable criterion for target compounds across various matrices. thermofisher.com

Residue Dynamics and Persistence in Food Commodities

The residue dynamics and persistence of this compound vary significantly depending on the food commodity and environmental conditions. As an insecticide primarily used for post-harvest protection, its residues are most notably found in stored grains. inchem.orgfao.org

Residues in Animal Products (e.g., Milk, Meat, Eggs)

Studies indicate that when livestock animals or poultry are fed grains treated with this compound at normal application rates, residues are generally not found in their meat, milk, or eggs. inchem.org A specific feeding study involving beef cattle, where animals consumed wheat containing this compound at levels of 15 or 30 ppm for up to 14 days, showed no detectable residues of either the parent compound or its dealkylated metabolite in fat, liver, kidney, or muscle tissues. The limit of detection in these substrates was 0.01 mg/kg. fao.org this compound is included in multi-residue screens for various animal products, such as cheese, milk, meat, and hen's eggs, utilizing advanced analytical techniques like GC-MS/MS. fera.co.uk

Residue Distribution in Agricultural Produce (e.g., Fruits)

Information specifically detailing this compound residue distribution in fruits is limited in the provided sources. However, general pesticide residue monitoring in fruits from various regions indicates the presence of a wide range of pesticide residues, often with multiple compounds detected in single samples. nih.govplantprotection.plmdpi.com While this compound was detected at very low levels (0.005 mg/kg, often non-detectable) in some fruit samples in studies from Uganda, it was not among the frequently detected pesticides. nih.gov Post-harvest handling and processing methods can influence pesticide residue concentrations in fruits, either reducing or, in some cases, increasing them. uncst.go.ug

Quality Assurance and Quality Control in Residue Analysis

Quality Assurance (QA) and Quality Control (QC) are indispensable components of pesticide residue analysis, ensuring the validity and reliability of the data generated. The primary objectives of AQC protocols are to prevent the reporting of false positives or negatives, achieve acceptable levels of accuracy and precision, and harmonize cost-effective AQC practices across laboratories. eurl-pesticides.eueurl-pesticides.eu

Key aspects of QA/QC in this compound residue analysis, and pesticide residue analysis in general, include:

Accreditation: Laboratories conducting official control of pesticide residues are typically required to be accredited to international standards such as ISO/IEC 17025 or adhere to Good Laboratory Practice (GLP) principles. eurl-pesticides.eueurl-pesticides.eu

Sampling and Sample Handling: Proper sampling, transport, processing, and storage of samples are critical to maintain sample integrity and prevent residue degradation or contamination. eurl-pesticides.eueurl-pesticides.eueuropa.eu Analyses of very labile or volatile residues should be initiated promptly, ideally on the day of sample receipt, to minimize potential losses. eurl-pesticides.eueuropa.eu

Standard Solutions: "Pure" standards of analytes and internal standards must be of known purity to ensure accurate calibration and quantification. eurl-pesticides.eu

Extraction Efficiency: Test portions should be thoroughly disintegrated during the extraction process to maximize the recovery of residues. eurl-pesticides.eu Parameters such as temperature and pH must be controlled if they influence extraction efficiency or analyte stability. eurl-pesticides.eueuropa.eu

Evaporation: Great care is necessary when evaporating extracts to dryness, as trace quantities of many analytes, including this compound, can be lost during this step. eurl-pesticides.eu

Internal Quality Control: Laboratories should implement regular internal quality control plans, which include performing recovery tests at various spiking levels and determining within-laboratory reproducibility for each commodity type. mdpi.com

Matrix Effects Compensation: To account for matrix effects, which can influence analytical signals, techniques such as matrix-matched calibration or standard addition are recommended, especially for confirmatory quantitative analyses or when suitable blank matrices are unavailable. thermofisher.comeuropa.eu

The continuous monitoring and adherence to stringent QA/QC procedures are essential for producing accurate and comparable analytical results, which are vital for assessing consumer exposure and ensuring compliance with Maximum Residue Limits (MRLs). eurl-pesticides.eueuropa.eumdpi.com

Regulatory Science and Risk Assessment Paradigms for Methacrifos

Frameworks for Pesticide Residue Evaluation and Management

The evaluation of pesticide residues is a critical component of ensuring food safety. youtube.comnih.gov It involves a systematic scientific assessment of toxicological data and residue levels found in food commodities. fao.orgwho.int

A network of international and national bodies collaborates to establish standards for pesticide residues.

Joint FAO/WHO Meeting on Pesticide Residues (JMPR) : The JMPR is an expert ad hoc body jointly administered by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO). fao.orgwho.intfao.org It has convened annually since 1963 to conduct scientific evaluations of pesticide residues in food. fao.org The JMPR provides independent scientific advice to the Codex Alimentarius Commission (CAC) and its specialized Committee on Pesticide Residues (CCPR), as well as to FAO, WHO, and member countries. fao.org The JMPR's evaluations are recognized by governmental regulatory bodies, industry, and the public for ensuring the safe and effective use of pesticides. who.int The body is composed of the WHO Core Assessment Group, which reviews toxicological data to establish health-based guidance values like the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD), and the FAO Panel of Experts, which reviews residue data from supervised trials to estimate maximum residue levels. fao.orgfao.org For methacrifos, the JMPR has conducted several evaluations over the years, establishing and revising ADI values. who.int

Codex Alimentarius Commission (CAC) : The MRLs proposed by the JMPR are considered by the CCPR, an intergovernmental body, before being forwarded to the CAC for adoption as Codex Maximum Residue Limits (CXLs). fao.orgfao.org These CXLs serve as international reference standards, recognized by the World Trade Organization, to harmonize food regulations and facilitate international trade. youtube.com

European Union (EU) : In the EU, the European Food Safety Authority (EFSA) is responsible for the peer review of the safety of pesticides, including their environmental and human health risks. europa.eu Before an active substance can be used in a plant protection product, it must be approved by the European Commission. europa.eu The EU establishes its own MRLs, which are not always identical to Codex MRLs. fao.org this compound is listed as not approved in the EU Pesticides Database. nih.gov

United States Department of Agriculture (USDA) and Environmental Protection Agency (EPA) : In the United States, the EPA regulates pesticide use under the authority of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). thermofisher.com The EPA is responsible for registering pesticides and establishing tolerances, which are the U.S. equivalent of MRLs, for pesticide residues in food. thermofisher.compurdue.edu The USDA, along with the Food and Drug Administration (FDA), is responsible for monitoring and enforcing these tolerances in food products. thermofisher.com

Table 1: Key Regulatory Bodies and Their Roles in Pesticide Management

| Regulatory Body | Primary Role | Key Outputs Relevant to this compound |

|---|---|---|

| JMPR (FAO/WHO) | Conducts scientific evaluations of pesticide toxicology and residues. | Acceptable Daily Intakes (ADIs), Acute Reference Doses (ARfDs), and proposals for Maximum Residue Levels (MRLs). fao.orgfao.org |

| Codex Alimentarius Commission (CAC) | Sets international food standards, including MRLs for pesticides. | Codex Maximum Residue Limits (CXLs) that serve as a reference for international trade. youtube.comfao.org |

| European Union (EFSA & European Commission) | Approves active substances and sets MRLs for use within the EU. | EU MRLs and approval status for active substances like this compound. europa.eufao.orgnih.gov |

| United States (EPA & USDA/FDA) | Registers pesticides, establishes tolerances (MRLs), and monitors/enforces residue levels in food. | Pesticide tolerances for domestic and imported food. thermofisher.com |

A Maximum Residue Limit (MRL) is the highest concentration of a pesticide residue, expressed in milligrams per kilogram (mg/kg), that is legally permitted in or on food and animal feed. fao.orgfao.org MRLs are established based on data from Good Agricultural Practice (GAP) trials, and foods that comply with these limits are considered toxicologically acceptable. fao.org

The process for establishing MRLs involves analyzing data from supervised field trials where a pesticide is applied according to the proposed label directions. publications.gc.ca These trials determine the nature and amount of residue remaining on crops. publications.gc.ca Regulators then use this data, along with toxicological assessments, to set a limit that is safe for consumers and reflects the proper use of the pesticide. thermofisher.com

Compliance with MRLs is monitored through national surveillance programs that test food samples. nih.gov The definition of the residue for compliance monitoring may differ from that used for risk assessment to make enforcement more practical, often focusing on a single indicator compound like the parent pesticide. nih.gov Variations in MRLs for the same pesticide-commodity combination exist between different countries, which can create challenges for international trade. thermofisher.com For example, in 2022, Ukraine implemented new MRLs for chlorpyrifos and chlorpyrifos-methyl at 0.01 mg/kg to align with EU standards and facilitate trade. usda.gov

Table 2: Illustrative MRLs for Organophosphate Pesticides (Examples)

| Pesticide | Commodity | MRL (mg/kg) | Jurisdiction/Standard |

|---|---|---|---|

| Chlorpyrifos-methyl | General | 0.01 | EU (as of 2020) usda.gov |

| Chlorpyrifos-methyl | General | 0.01 | Ukraine (as of 2022) usda.gov |

| Various | Baby Food | 0.01 | EU thermofisher.com |

Environmental Risk Assessment Methodologies and Ecological Exposure Models

Environmental Risk Assessments (ERAs) for pesticides are conducted to evaluate their potential risks to non-target organisms and ecosystems. europa.eu The process involves analyzing a pesticide's environmental fate (what happens to it after release) and its ecotoxicology (its adverse effects on the environment). europa.eu

The primary goal of these studies is to estimate the time it takes for 50% (DT50) and 90% (DT90) of the applied substance to dissipate. eurofins.comstaphyt.com This information is critical for assessing the pesticide's persistence in the environment. staphyt.com The studies are conducted across a range of representative agricultural soils and climatic conditions to reflect the proposed use patterns. eurofins.comstaphyt.com Data from these field studies are used in models to predict environmental concentrations in soil, groundwater, and surface water, which in turn informs the risk assessment. staphyt.com The studies must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data quality and reliability for regulatory submission. eurofins.com

A common approach is to calculate a Toxicity Exposure Ratio (TER), which is the ratio of a toxicity endpoint (like the LC50, the concentration lethal to 50% of a test population) to the predicted exposure value. sumitomo-chem.co.jp This ratio is then compared to a trigger value set by regulatory authorities. sumitomo-chem.co.jp If the TER is above the trigger value, the risk is generally considered acceptable. If it is below, further assessment or risk mitigation measures may be required. sumitomo-chem.co.jp

The risk assessment considers various factors that can influence population-level effects, such as the life history of organisms, the timing of pesticide application, and the structure of the landscape. nih.govresearchgate.net While assessments often focus on individual organisms, ecological models are increasingly used to extrapolate these findings to predict potential effects on entire populations. nih.govresearchgate.net

Human Health Risk Assessment Approaches

The primary goal of a human health risk assessment for a pesticide is to evaluate its potential to cause harm to humans under various exposure scenarios. purdue.edu This process is fundamental to establishing safe levels of exposure and setting tolerances or MRLs for residues in food. thermofisher.compurdue.edu The assessment for an organophosphate like this compound would focus on its characteristic mechanism of toxicity, which is the inhibition of the enzyme acetylcholinesterase (AChE). herts.ac.uknih.gov

The risk assessment process generally involves four key steps:

Hazard Identification : This step determines whether a chemical can cause adverse health effects, based on toxicological studies in animals and other data. For this compound, the primary hazard is neurotoxicity via AChE inhibition. herts.ac.uknih.gov

Dose-Response Assessment : This step quantifies the relationship between the dose of the pesticide and the incidence of adverse effects. From this, toxicological reference values such as the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD) are derived. The ADI represents the amount of a substance that can be ingested daily over a lifetime without appreciable risk, while the ARfD is an estimate of the amount that can be ingested over a short period (e.g., one meal or one day) without appreciable risk.

Exposure Assessment : This step estimates the amount of the pesticide that humans might be exposed to through various routes, including diet (food and water), residential use, and occupational settings. epa.gov Dietary exposure is estimated by combining food consumption data with pesticide residue levels. regulations.gov

Risk Characterization : This final step integrates the information from the previous three steps to estimate the likelihood and severity of adverse health effects in a given population. epa.gov The estimated exposure is compared to the ADI and ARfD. If exposure is below these reference values, the risk is generally considered to be acceptable. regulations.gov

For some pesticides, risk assessments also consider the potential for developmental neurotoxicity and carcinogenicity. greenfacts.org In the case of this compound, it is classified as an acetylcholinesterase (AChE) inhibitor. herts.ac.uk

Chronic Hazard Quotient (cHQ) Determinations

The Chronic Hazard Quotient (cHQ) is a tool used in risk assessment to characterize the potential for non-cancer health effects from long-term exposure to a substance. It is calculated by dividing the Estimated Daily Intake (EDI) by the chronic reference dose (RfD), which in the case of pesticides is often the ADI.

cHQ = EDI / ADI

A cHQ value of 1 or below is generally considered to indicate that chronic exposure is unlikely to result in adverse health effects. A value above 1 suggests a potential for risk and may trigger further investigation or regulatory action.

Without specific EDI data for this compound, a definitive cHQ cannot be calculated. However, the regulatory goal is to ensure that agricultural practices and established maximum residue limits (MRLs) for this compound in food commodities result in an EDI that is well below the ADI of 0.006 mg/kg bw/day, thereby maintaining a cHQ below 1.

Toxicological Endpoints for Risk Characterization

A comprehensive toxicological profile is essential for characterizing the potential hazards of a pesticide. For this compound, various toxicological endpoints have been evaluated:

Genotoxicity: Studies have been conducted to assess the potential of this compound to damage genetic material. Based on available data from a chromosome aberration test, this compound is not considered to be genotoxic. herts.ac.uk

Carcinogenicity: Long-term carcinogenicity studies in both mice and rats have been performed to evaluate the potential of this compound to cause cancer. inchem.org The specific outcomes of these studies were not detailed in the readily available JMPR summary.

Teratogenicity: Teratogenicity studies in rats and rabbits have been conducted to assess the potential for this compound to cause birth defects. inchem.org The specific findings of these studies were not detailed in the available JMPR summary.

Neurotoxicity: As an organophosphate insecticide, this compound is known to be an acetylcholinesterase (AChE) inhibitor, which is a neurotoxic effect. herts.ac.uk Delayed neurotoxicity tests have also been conducted in hens. inchem.org

Reproduction: A two-litter, two-generation reproduction study in rats was reviewed by the JMPR. The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity was determined to be 10 ppm in the diet, which is equivalent to 0.5 mg/kg bw/day. inchem.org At higher dose levels, effects such as an increased incidence of total litter losses and reduced fertility and litter size were observed. inchem.org

The following table summarizes the toxicological endpoints evaluated for this compound.

| Toxicological Endpoint | Status |

| Genotoxicity | Not Genotoxic herts.ac.uk |

| Carcinogenicity | Studies conducted in mice and rats inchem.org |

| Teratogenicity | Studies conducted in rats and rabbits inchem.org |

| Neurotoxicity | Acetylcholinesterase (AChE) inhibitor; Delayed neurotoxicity studies conducted inchem.orgherts.ac.uk |

| Reproduction | NOAEL of 10 ppm (0.5 mg/kg bw/day) in rats inchem.org |

The Role of Regulatory Science in Pesticide Innovation and Sustainable Use

Regulatory science plays a pivotal role in fostering innovation in the pesticide sector while ensuring the sustainable and safe use of these chemicals.

Bridging the Translational Gap Between Academic Research and Regulatory Decision-Making

A significant challenge in regulatory science is bridging the "translational gap" between academic research findings and their practical application in regulatory decision-making. While academic research often explores novel toxicological mechanisms and endpoints, regulatory agencies rely on standardized and validated testing protocols to ensure consistency and reliability in risk assessments. Closing this gap requires enhanced collaboration between academic institutions, industry, and regulatory bodies to translate emerging scientific knowledge into robust regulatory frameworks.

Advancements in In Silico Toxicology for Regulatory Application

In recent years, there have been significant advancements in in silico toxicology, which involves the use of computational models to predict the toxicological properties of chemicals. These methods, including Quantitative Structure-Activity Relationship (QSAR) models, offer the potential to reduce reliance on animal testing, decrease costs, and expedite the risk assessment process. For pesticides, in silico tools are increasingly being used for screening, priority setting, and as part of a weight-of-evidence approach in regulatory submissions. researchgate.neteuropa.eunih.govspringernature.comrsc.org The development and validation of these models are crucial for their broader acceptance and application in regulatory decision-making.

Harmonization of Regulatory Requirements and Data Standards

The global nature of the agricultural market necessitates the harmonization of regulatory requirements and data standards for pesticides. Discrepancies in data requirements and risk assessment methodologies among different countries can create trade barriers and inefficiencies. International bodies like the Organisation for Economic Co-operation and Development (OECD) and the Codex Alimentarius Commission play a crucial role in promoting the use of harmonized test guidelines and data formats. epa.govcroplife.org This harmonization facilitates work-sharing and mutual acceptance of data among regulatory authorities, leading to more efficient and consistent pesticide regulation globally. epa.govcroplife.orgdtu.dkacs.orgfao.org

Q & A

Q. What analytical techniques are most reliable for detecting Methacrifos residues in environmental samples?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is widely validated for pesticide residue analysis, including this compound. Key parameters include a recovery rate of 96.8–100% and a limit of detection (LOD) of 2.15 µg/kg, as demonstrated in chromatographic studies using LC-MS/MS . For reproducibility, ensure calibration curves meet linearity criteria (R² ≥ 0.999) and include quality control samples spiked at multiple concentrations. Cross-validate results with gas chromatography (GC) coupled with electron capture detection (ECD) to address matrix interference in complex samples like soil or grain .

Q. How should researchers design experiments to assess this compound’ environmental stability under varying conditions?

Adopt a factorial design to test variables such as pH, temperature, and UV exposure. For example:

- Hydrolysis studies : Incubate this compound in buffers (pH 4–9) at 25°C and 50°C, sampling at intervals (0, 7, 14 days).

- Photodegradation : Use simulated sunlight (e.g., xenon arc lamps) and measure degradation kinetics via HPLC . Report half-life (t½) calculations and validate results with triplicate runs to ensure statistical robustness.

Advanced Research Questions

Q. How can conflicting data on this compound’ toxicity across studies be systematically resolved?

Conduct a systematic review with the following steps:

- Define inclusion criteria : Prioritize peer-reviewed studies with explicit methodology (e.g., OECD guidelines for toxicity testing) .

- Assess heterogeneity : Use tools like I² statistics to quantify variability in outcomes (e.g., LC50 values in aquatic species).

- Meta-regression : Explore confounding variables (e.g., exposure duration, species sensitivity) . For example, if studies report contradictory neurotoxic effects, subgroup analysis by organism type (e.g., fish vs. invertebrates) may clarify trends.

Q. What methodologies are recommended for identifying this compound metabolites in non-target organisms?

Combine high-resolution mass spectrometry (HRMS) with isotopic labeling:

- In vivo exposure : Dose model organisms (e.g., Daphnia magna) with this compound and extract tissues at timed intervals.

- Metabolite profiling : Use LC-HRMS (e.g., Q-Exactive Orbitrap) in data-dependent acquisition (DDA) mode to detect phase I/II metabolites.

- Structural elucidation : Compare fragmentation patterns with databases (e.g., mzCloud) and synthesize reference standards for confirmation .

Q. How can researchers optimize dose-response models for this compound in ecotoxicological risk assessments?

Implement Bayesian hierarchical modeling to account for uncertainty:

- Data collection : Aggregate EC50/NOEC values from existing literature, ensuring consistency in endpoint definitions (e.g., mortality vs. growth inhibition).

- Model fitting : Use software like R packages (

drc,brms) to fit log-logistic or Weibull curves. - Sensitivity analysis : Test assumptions (e.g., threshold vs. non-threshold responses) and report credible intervals .

Methodological Best Practices

Q. What criteria should guide the selection of analytical columns for this compound quantification?

Prioritize columns with:

- Stationary phase : C18 or phenyl-modified silica for resolving polar metabolites.

- Particle size : ≤2 µm for UPLC applications to enhance resolution and reduce run time.

- Batch-to-batch reproducibility : Validate with certified reference materials (CRMs) to ensure retention time stability .

Q. How can researchers address low recovery rates in this compound extraction from organic-rich matrices?

Optimize cleanup steps using:

- Dispersive SPE : Test sorbents like PSA (for polar interferences) or graphitized carbon black (for pigments).

- Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement in LC-MS/MS .

Data Reporting and Reproducibility

Q. What metadata is critical for ensuring reproducibility in this compound studies?

Include:

- Instrument parameters : Column type, mobile phase gradient, ionization settings (e.g., ESI+/-).

- Sample preparation : Extraction solvent ratios, centrifugation speed/duration.

- Statistical codes : Share R/Python scripts for dose-response modeling on repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.